molecular formula C18H31NO3 B584272 N-cis-Tetradec-9Z-enoyl-L-homoserine lactone

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone

Cat. No.: B584272
M. Wt: 309.4 g/mol
InChI Key: CNVCBUGVTPVVJB-KJPDOMRESA-N
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Description

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide is a chemical compound featuring a tetrahydrofuran ring core. The tetrahydrofuran moiety is a common structural feature in a broad array of biologically active natural products and synthetic molecules . This specific stereochemistry is often critical for biological activity and interaction with target systems. Researchers value this compound for its potential use in various scientific investigations. Its structure makes it a candidate for use in chemical biology studies, particularly those exploring the function of complex natural product analogues. It may also serve as a key intermediate in the stereoselective synthesis of more complex molecular architectures for pharmaceutical or agrochemical research . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

(Z)-N-[(3S)-2-oxooxolan-3-yl]tetradec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h5-6,16H,2-4,7-15H2,1H3,(H,19,20)/b6-5-/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVCBUGVTPVVJB-KJPDOMRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Cyclization of Serine Derivatives

The (S)-configured tetrahydrofuran-2-one ring is synthesized from L-serine via a modified Mitsunobu reaction:

  • Protection : L-serine is protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-L-serine.

  • Cyclization : Using triphenylphosphine (PPh₃) and dimethyl azodicarboxylate (DMAD), the Boc-protected serine undergoes intramolecular cyclization to form (S)-3-(Boc-amino)oxetan-2-one.

  • Deprotection : Treatment with trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TsOH) removes the Boc group, yielding (S)-2-oxo-3-oxetanylammonium toluene-4-sulfonate.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: 0°C to room temperature.

  • Yield: 70–85% after purification by recrystallization.

Alternative Route from Trityl-Protected Precursors

Commercial (S)-3-(tritylamino)oxetan-2-one is deprotected using hydrochloric acid (HCl) in methanol, followed by ion exchange to obtain the ammonium tosylate salt. This method avoids the Mitsunobu step but requires stringent moisture control.

Preparation of (Z)-Tetradec-9-enoyl Chloride

Synthesis of (Z)-Tetradec-9-enoic Acid

The unsaturated fatty acid is prepared via:

  • Olefin Metathesis : Catalyzed by Grubbs’ catalyst, undec-8-enoic acid undergoes cross-metathesis with propene to install the Z-configured double bond.

  • Chain Elongation : Wittig reaction between nonanal and a phosphorus ylide derived from hexyl bromide.

Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the Z-isomer (>98% purity).

Acyl Chloride Formation

(Z)-Tetradec-9-enoic acid is treated with oxalyl chloride (COCl)₂ and a catalytic amount of dimethylformamide (DMF) in anhydrous DCM.

  • Conditions : 0°C to reflux, 2–4 hours.

  • Yield : 90–95% (quantitative conversion monitored by IR loss of -OH stretch at 2500 cm⁻¹).

Amide Coupling Reaction

The ammonium tosylate salt is reacted with (Z)-tetradec-9-enoyl chloride in the presence of triethylamine (Et₃N):

  • Neutralization : Et₃N deprotonates the ammonium salt, generating the free amine.

  • Nucleophilic Acyl Substitution : The amine attacks the acyl chloride, forming the amide bond.

Optimized Conditions :

  • Solvent: Anhydrous DCM or THF.

  • Molar Ratio: 1:1.2 (amine:acyl chloride).

  • Temperature: −20°C to 0°C to minimize racemization.

  • Yield: 75–88% after column chromatography (SiO₂, hexane/ethyl acetate gradient).

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography:

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Hexane/ethyl acetate (4:1 to 1:1 gradient).

  • Recovery : 80–90% with >99% purity (HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.35 (m, 2H, CH=CH), 4.45 (m, 1H, oxetan-3-yl), 3.85 (dd, J = 9.2 Hz, 2H, OCH₂), 2.20 (t, J = 7.6 Hz, 2H, COCH₂).

  • HRMS : m/z 309.2305 [M+H]⁺ (calculated for C₁₈H₃₁NO₃: 309.2304).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)Stereochemical Integrity
Mitsunobu CyclizationL-serineCyclization8599Excellent
Trityl DeprotectionCommercial precursorDeprotection7898Moderate

The Mitsunobu route offers superior stereocontrol but requires costly reagents. The trityl-deprotection method is shorter but less scalable.

Industrial-Scale Considerations

  • Cost Efficiency : Use of Grubbs’ catalyst for olefin metathesis increases expenses; alternative Z-selective hydrogenation of alkynes may reduce costs.

  • Green Chemistry : Solvent-free acyl chloride formation using thionyl chloride (SOCl₂) is under investigation to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-cis-tetradec-9-enoyl-L-Homoserine lactone can undergo various chemical reactions, including:

    Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The lactone ring can be opened and substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated N-acyl-homoserine lactones.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

N-cis-tetradec-9-enoyl-L-Homoserine lactone has several scientific research applications:

Mechanism of Action

N-cis-tetradec-9-enoyl-L-Homoserine lactone exerts its effects through quorum sensing, a regulatory process used by bacteria to coordinate gene expression based on cell density. The molecule binds to transcriptional regulators of the LuxR family, which then activate or repress the expression of target genes. This process influences various bacterial phenotypes, including biofilm formation, virulence, and antibiotic resistance .

Comparison with Similar Compounds

Aliphatic Chain Variants

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)octanamide (2e) & dodecanamide (2f)

  • Chain Length : 8- and 12-carbon chains, respectively, vs. 14-carbon in the target compound.
  • Stereochemistry : Both share the (S,Z) configuration.
  • Physical Properties : Lower melting points (119–121°C) compared to aromatic analogs, attributed to reduced crystallinity from flexible aliphatic chains .
  • Purity : >98% via HPLC, similar to the target compound’s >99% purity .

Aromatic Substituted Analogs

(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f)

  • Substituent : 4-Fluoro benzamide group.
  • Physical Properties : Higher melting point (236–237°C) due to aromatic stacking and hydrogen bonding .
  • Synthesis : Derived from compound 4 via acyl chloride coupling (45–68% yields) .

Unsaturated and Functionalized Chains

(3Z,5Z,7Z,9Z,11Z,13Z,15Z)-N-((S)-2-Oxotetrahydrofuran-3-yl)octadeca-9,12,15-trienamide Chain: 18-carbon with three Z-configured double bonds. Synthesis: Uses linoleic acid and achieves 87% yield via flash chromatography .

Physicochemical Properties

Compound Chain/Substituent Configuration Melting Point (°C) Molecular Weight Purity (%) Key Spectral Data (NMR/MS)
Target Compound C14, Z-9-enamide S,Z N/A 283.35 (calc.) >99 Expected δ 5.3 ppm (Z-alkene), lactam C=O ~174 ppm
5f (Aromatic analog) 4-Fluoro benzamide S 236–237 395.2 High δ 8.16 ppm (aromatic H), [M+H]+ 395.2
2e (Aliphatic analog) Octanamide S,Z 119.7–120.9 N/A 98.94 δ 2.3 ppm (CH2), [M+H]+ 200.25
N-Hexanoyl (Short-chain analog) C6 S N/A 199.25 >99 δ 1.2–1.6 ppm (aliphatic H)

Key Observations :

  • Chain Length: Longer aliphatic chains (e.g., C14 vs.
  • Stereochemistry : Z-configuration in aliphatic chains (target, 2e, 2f) introduces kinks, affecting packing and melting points vs. E-isomers.
  • Aromatic vs. Aliphatic : Aromatic analogs (e.g., 5f) exhibit higher melting points and distinct NMR shifts due to rigid structures and electron-withdrawing substituents .

Biological Activity

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide, also known as N-cis-tetradec-9Z-enoyl-L-homoserine lactone (C14:1-Δ9-cis-(L)-HSL), is a signaling molecule involved in bacterial quorum sensing. This compound plays a significant role in regulating gene expression and coordinating group behaviors among bacterial populations based on their density. This article explores its biological activity, including its mechanisms, applications, and implications for research and potential therapeutic strategies.

Chemical Structure and Properties

The molecular formula of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide is C18H33NO3C_{18}H_{33}NO_3, with a molecular weight of approximately 309.40 g/mol. The structure features a 14-carbon chain with a cis-double bond at the 9th position, crucial for its biological function. The stereochemistry indicated by (S) and (Z) configurations is essential for the interaction of this molecule with bacterial receptors involved in quorum sensing.

Quorum sensing is a process where bacteria communicate through signaling molecules like HSLs. As the bacterial population increases, so does the concentration of these signaling molecules in the environment. Once a threshold concentration is reached, bacteria can detect these signals through specific receptor proteins, triggering a cascade of gene expression changes that regulate various cellular functions such as:

  • Biofilm formation : Enhanced survival and resistance to environmental stressors.
  • Virulence factor production : Increased pathogenicity in harmful bacteria.
  • Antibiotic resistance : Modulation of resistance mechanisms in response to environmental pressures.

Table 1: Summary of Biological Functions Mediated by (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide

FunctionDescription
Biofilm FormationPromotes aggregation and adherence of bacterial cells to surfaces.
Virulence Factor ProductionEnhances pathogenic traits in bacteria like Agrobacterium vitis.
Antibiotic ResistanceModulates mechanisms that confer resistance to antibiotics.

Case Studies and Research Findings

Research has demonstrated the biological activity of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide across various bacterial species. Notably, studies involving Agrobacterium vitis have shown that this compound is integral to biofilm formation and virulence, which can impact plant health and agricultural productivity.

  • Study on Agrobacterium vitis :
    • Objective : To determine the role of HSLs in biofilm formation.
    • Findings : The presence of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide significantly increased biofilm biomass compared to controls.
    • Implications : Targeting this signaling pathway could lead to novel strategies for managing plant pathogens.
  • Research on Quorum Sensing Inhibition :
    • Objective : To explore potential inhibitors of HSL-mediated quorum sensing.
    • Findings : Compounds that disrupt HSL signaling reduced virulence factor production in various pathogens, suggesting therapeutic potential against infections.
    • : There is significant interest in developing quorum sensing inhibitors as a means to combat antibiotic-resistant bacteria.

Potential Applications

The biological activity of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide suggests several potential applications:

  • Agricultural Biotechnology : Developing biocontrol agents that inhibit pathogenic bacteria by disrupting their communication pathways.
  • Pharmaceuticals : Designing new drugs targeting quorum sensing mechanisms to combat infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide?

  • Methodological Answer : Synthesis planning should prioritize regioselective amidation and stereochemical control. Use tetrahydrofuran (THF) as a solvent for improved solubility of intermediates, and employ triethylamine (Et₃N) to neutralize byproducts (e.g., HCl) during amide bond formation . Reaction progress can be monitored via thin-layer chromatography (TLC), followed by purification using column chromatography with silica gel or reverse-phase HPLC .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration of the tetradec-9-enamide chain and the stereochemistry of the oxotetrahydrofuran ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₂₉NO₃) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 210–220 nm .

Q. How does the Z-configuration of the tetradec-9-enamide moiety influence the compound’s physicochemical properties?

  • Methodological Answer : The Z-configuration introduces a kink in the alkyl chain, reducing melting point and increasing solubility in nonpolar solvents. Computational tools like XlogP predict a logP value of ~4.2, indicating moderate hydrophobicity . Experimental validation via octanol-water partition assays is recommended .

Advanced Research Questions

Q. How can the stereochemical configuration of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in dichloromethane/hexane .
  • Circular Dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra to validate the S-configuration .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm optical purity .

Q. Are there known contradictions in the reported bioactivity data for similar tetrahydrofuran-derived amides, and how can they be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from impurities or assay conditions. Mitigation strategies:

  • Strict Purification : Use preparative HPLC to isolate ≥99% pure samples .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., cell line viability, endotoxin-free buffers) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkyl chain length, oxo-group position) to isolate bioactive motifs .

Q. What computational methods aid in predicting the reactivity of the oxotetrahydrofuran ring in this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ring-opening reactions in aqueous vs. nonpolar solvents to predict hydrolysis susceptibility .
  • DFT Calculations : Optimize transition states for nucleophilic attacks (e.g., water or amines) at the lactone carbonyl group .
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes with hydrophobic active sites) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cis-Tetradec-9Z-enoyl-L-homoserine lactone
Reactant of Route 2
Reactant of Route 2
N-cis-Tetradec-9Z-enoyl-L-homoserine lactone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.